2-Phenylimidazo[1,2-a]pyridin-3-amine
Overview
Description
2-Phenylimidazo[1,2-a]pyridin-3-amine is a useful research compound. Its molecular formula is C13H11N3 and its molecular weight is 209.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- Metal-Free Synthesis : A method for the synthesis of disubstituted 3-phenylimidazo[1,2-a]pyridines using a metal-free one-pot process has been developed. This protocol is advantageous due to its use of commercially available substrates, simplicity, and scalability (Roslan et al., 2016).
- Characterization for Education : A straightforward synthesis of 2-phenylimidazo[1,2-a]pyridine has been described, useful for educational purposes to demonstrate the preparation of a bridged N-heterocycle. The product is characterized by various spectroscopic methods (Santaniello et al., 2017).
Chemical Reactions and Modifications
- Regioselectivity in Synthesis : A study explored the synthesis of 3-phenylimidazo[1,2-a]pyridines with reversed regioselectivity by employing perfluorohexyl iodide-mediated coupling. This offers a complementary methodology to existing synthesis approaches (Roslan et al., 2017).
- Copper-Catalyzed Functionalization : A general method for C-3 functionalization of 2-phenylimidazo[1,2-a]pyridine using Cu(OTf)2 as a catalyst has been developed. This process offers moderate to good yields and utilizes stable N-benzyloxycarbonylamino sulfones (Park & Jun, 2017).
Biological and Medicinal Chemistry Applications
- Anticancer and Antioxidant Activities : Research has shown that certain derivatives of 2-phenylimidazo[1,2-a]pyridine exhibit antioxidant activity and cytotoxic activity against breast cancer, highlighting potential therapeutic applications (Rehan et al., 2021).
Crystal Structure Analysis
- Hirshfeld Surface Analysis : The crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives were studied, providing insights into the molecular and crystallographic properties of these compounds (Dhanalakshmi et al., 2018).
Green Chemistry and Environmental Applications
- Microwave-Assisted Synthesis : An environmentally benign one-pot synthesis of 2-phenylimidazo[1,2-a]pyridines using microwave irradiation was developed. This method avoids the use of hazardous solvents and offers a green chemistry approach (Jadhav et al., 2017).
Novel Compound Synthesis
- Diversity-Oriented Synthesis : A new method for constructing a 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbone has been reported. This approach is part of diversity-oriented synthesis, aiming to generate a wide array of structures efficiently (Zhang et al., 2019)
Mechanism of Action
Target of Action
The primary target of 2-Phenylimidazo[1,2-a]pyridin-3-amine is Cyclooxygenase (COX) . COX plays a crucial role in converting arachidonic acid to inflammatory mediators .
Mode of Action
This compound interacts with COX by inhibiting its activity . Docking studies have shown that the molecules of this compound are positioned well in the COX-2 active site . The SO2Me pharmacophore of the compound is inserted into the secondary pocket of COX-2 and forms hydrogen bonds with the active site .
Biochemical Pathways
The inhibition of COX by this compound affects the arachidonic acid cascade . This cascade is responsible for the metabolism of arachidonic acid to prostaglandin H2 (PGH2) by COX in a two-step process . The synthesized PGH2 is then converted to prostaglandins and other prostanoids by various synthase enzymes . These prostanoids play a significant role in many inflammatory processes .
Pharmacokinetics
The compound’s potency and selectivity against cox-2 enzyme have been evaluated .
Result of Action
The inhibition of COX-2 by this compound results in a reduction of inflammation, pain, and fever caused by prostaglandins . Among the synthesized compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine exhibited the highest potency and selectivity against COX-2 enzyme .
Action Environment
The compound’s structure, particularly the presence of the so2me pharmacophore at the para position of the c-2 phenyl ring, has been found to enhance cox-2 potency and selectivity .
Biochemical Analysis
Biochemical Properties
2-Phenylimidazo[1,2-a]pyridin-3-amine has been found to interact with enzymes such as cyclooxygenase (COX), playing a role in the conversion of arachidonic acid to inflammatory mediators . The compound’s interaction with COX could potentially influence biochemical reactions in the body .
Cellular Effects
In cellular processes, this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression
Properties
IUPAC Name |
2-phenylimidazo[1,2-a]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-13-12(10-6-2-1-3-7-10)15-11-8-4-5-9-16(11)13/h1-9H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGJCHYNEWULMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193045 | |
Record name | Imidazo(1,2-a)pyridine, 3-amino-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3999-29-9 | |
Record name | 2-Phenylimidazo[1,2-a]pyridin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3999-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo(1,2-a)pyridine, 3-amino-2-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003999299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazo(1,2-a)pyridine, 3-amino-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylimidazo[1,2-a]pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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